molecular formula C19H16ClN5OS B2695197 1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207007-42-8

1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2695197
CAS RN: 1207007-42-8
M. Wt: 397.88
InChI Key: OWHJNLRGMRTKPX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16ClN5OS and its molecular weight is 397.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities: Novel triazole derivatives have been synthesized, including compounds similar to the one , demonstrating antimicrobial activities against various microorganisms. These compounds were found to possess good to moderate activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

  • Corrosion Inhibition Performances: Density Functional Theory (DFT) calculations and molecular dynamics simulations have been performed on thiazole and thiadiazole derivatives, predicting their efficacy as corrosion inhibitors for iron metal. These studies provide a theoretical foundation for their application in protecting metals against corrosion (Kaya et al., 2016).

Antitumor Activities

  • Antitumor Activity: A compound with a structure closely related to the chemical has shown antitumor activity, with significant effects against the Hela cell line. This suggests potential applications in cancer research and therapy (Ye Jiao et al., 2015).

Molecular Stabilities and Docking Studies

  • EGFR Inhibitors: Benzimidazole derivatives bearing a 1,2,4-triazole moiety, similar to the compound of interest, have undergone detailed studies on their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking. These compounds have shown potential as EGFR inhibitors, indicating their significance in cancer research (Karayel, 2021).

Antimicrobial Derivatives

  • Synthesis of Antimicrobial Agents: The synthesis of formazans from a Mannich base of a thiadiazole derivative demonstrated antimicrobial activity against bacterial and fungal strains, presenting another avenue for the application of these chemical structures in developing new antimicrobial agents (Sah et al., 2014).

properties

IUPAC Name

3-(4-chlorophenyl)-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-2-26-15-9-3-12(4-10-15)16-11-27-19(22-16)17-18(21)25(24-23-17)14-7-5-13(20)6-8-14/h3-11H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHJNLRGMRTKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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